4-Bromo-2-chloro-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-bromo-2-chloro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTLQQLBRJFBIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555898 | |
| Record name | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104460-69-7 | |
| Record name | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-chloro-5-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline , a halogenated and trifluoromethyl-substituted aniline derivative with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical characteristics, a plausible synthetic route, analytical characterization, and safe handling procedures. The information herein is synthesized from established chemical principles and data from structurally analogous compounds, providing a robust framework for its utilization in research and development.
Nomenclature and Physicochemical Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-Bromo-2-chloro-5-(trifluoromethyl)aniline . Its systematic name is 4-Bromo-2-chloro-5-(trifluoromethyl)benzenamine . The numbering of the aniline ring is determined by the position of the primary amine group, which is designated as carbon 1.
The physicochemical properties of this compound are crucial for its handling, reaction setup, and integration into drug discovery workflows. While experimental data for this specific molecule is not widely available, the following properties have been estimated based on closely related analogs such as 4-bromo-2-(trifluoromethyl)aniline and 4-bromo-2-chloroaniline.
| Property | Estimated Value | Source for Analogy |
| Molecular Formula | C₇H₄BrClF₃N | - |
| Molecular Weight | 274.47 g/mol | - |
| Appearance | Likely a solid at room temperature | [1] |
| Melting Point | Estimated in the range of 60-80 °C | [1] |
| Boiling Point | > 200 °C at atmospheric pressure | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol); sparingly soluble in water. | General knowledge of similar anilines |
Synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline can be approached through a multi-step pathway, leveraging established methodologies for the halogenation and functionalization of aromatic amines. A plausible and efficient synthetic route is proposed below, starting from the commercially available 3-chloro-5-(trifluoromethyl)aniline. This approach is designed to ensure regioselective introduction of the bromine atom at the desired position.
Proposed Synthetic Workflow
The synthesis involves a two-step process: 1) protection of the amine group, and 2) regioselective bromination followed by deprotection. Amine protection is a critical step to prevent side reactions during bromination and to control the regioselectivity of the halogenation.
Caption: Proposed two-step synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-Chloro-5-(trifluoromethyl)phenyl)acetamide (Amine Protection)
-
To a stirred solution of 3-chloro-5-(trifluoromethyl)aniline (1.0 eq) in pyridine (5-10 volumes) at 0 °C, slowly add acetic anhydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-(3-chloro-5-(trifluoromethyl)phenyl)acetamide.
Causality: The acetylation of the amine group is crucial to deactivate the ring towards electrophilic substitution and to direct the incoming electrophile (bromine) to the desired position. Pyridine acts as a base to neutralize the acetic acid byproduct.
Step 2: Synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline (Bromination and Deprotection)
-
Dissolve N-(3-chloro-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in glacial acetic acid (10-15 volumes).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature. The acetamido group is an ortho-, para-director. The position para to the acetamido group is sterically hindered by the trifluoromethyl group, and the other ortho position is blocked by the chloro group. Therefore, bromination is expected to occur at the position ortho to the acetamido group and meta to the trifluoromethyl and chloro groups.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide.
-
For deprotection, reflux the crude product in a mixture of ethanol and concentrated hydrochloric acid (5:1) for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-2-chloro-5-(trifluoromethyl)aniline.
Trustworthiness: This protocol is based on well-established and reliable organic synthesis reactions. Each step includes a workup procedure to isolate and purify the intermediate and final products, ensuring the integrity of the synthesis.
Applications in Drug Development
Halogenated anilines are invaluable building blocks in the synthesis of pharmaceuticals.[2] The presence of halogens and a trifluoromethyl group in 4-Bromo-2-chloro-5-(trifluoromethyl)aniline imparts unique electronic and lipophilic properties, making it a highly attractive scaffold for drug design.
-
Modulation of Physicochemical Properties : The trifluoromethyl group is a strong electron-withdrawing group that can significantly impact the pKa of the aniline nitrogen, influencing its binding characteristics in biological systems. It also enhances the lipophilicity of the molecule, which can improve membrane permeability and metabolic stability.[2]
-
Bioisosteric Replacement : The trifluoromethyl group is often used as a bioisostere for other chemical groups, helping to optimize the steric and electronic profile of a drug candidate.
-
Metabolic Stability : The presence of the trifluoromethyl group can block sites of metabolism, thereby increasing the half-life of a drug.
-
Synthetic Handle : The bromo and chloro substituents provide reactive handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.[2]
This compound is a potential intermediate for the synthesis of various classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and other targeted therapies. The specific substitution pattern can lead to novel intellectual property in drug discovery programs.
Analytical Characterization
The structural confirmation of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline would be achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, each appearing as a singlet or a narrow doublet due to the absence of adjacent protons. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum.
-
¹⁹F NMR: A single resonance is expected for the trifluoromethyl group.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C-F stretching of the trifluoromethyl group (around 1100-1300 cm⁻¹).
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Bromo-2-chloro-5-(trifluoromethyl)aniline. Based on the safety data for structurally similar compounds, the following precautions are recommended.[3]
-
Hazard Statements :
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
-
-
Precautionary Statements :
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed, inhaled, or in case of skin contact, seek medical attention.
-
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.
References
-
PubChem. 4-Bromo-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]
-
RSC Publishing. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. [Link]
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discovery of halogenated trifluoromethyl anilines
An In-depth Technical Guide to the Discovery and Synthesis of Halogenated Trifluoromethyl Anilines
Authored by a Senior Application Scientist
Foreword: The Strategic Imperative of Fluorination in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the array of fluorinated motifs, the trifluoromethyl (CF₃) group holds a position of particular significance. Its unique electronic properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—allow for the fine-tuning of a molecule's physicochemical and biological profile.[1][2] When combined with halogens on an aniline scaffold, a privileged structure in medicinal chemistry, the resulting halogenated trifluoromethyl anilines become powerful building blocks for creating novel therapeutics and advanced materials.
This guide provides a comprehensive overview of the discovery, synthesis, and application of these critical compounds. We will move beyond simple procedural descriptions to explore the underlying principles and causal relationships that govern synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Trifluoromethyl Group: A Paradigm Shift in Molecular Design
The introduction of the trifluoromethyl group can profoundly alter a molecule's properties, making it an indispensable tool for lead optimization.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), rendering the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an extended half-life and improved bioavailability of drug candidates.[4][5]
-
Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. This is a critical factor for targeting intracellular proteins and for oral drug absorption.[5]
-
Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ moiety significantly reduces the basicity (pKa) of the aniline nitrogen. This modulation is crucial for optimizing ligand-receptor interactions and avoiding off-target effects.
-
Bioisosterism: The trifluoromethyl group serves as an effective bioisostere for other chemical groups, such as the methyl and nitro groups.[1][6][7][8] This allows chemists to replace metabolically labile or potentially toxic functionalities while preserving or enhancing biological activity.
The following diagram illustrates the logical relationship between the introduction of these functional groups and the resulting molecular properties that are critical for drug design.
Caption: Impact of CF₃ and Halogen Substitution on Molecular Properties.
Synthetic Evolution: From Harsh Beginnings to Modern Finesse
The synthesis of halogenated trifluoromethyl anilines has evolved significantly. Early methods were often plagued by harsh reaction conditions, low yields, and limited functional group tolerance.
Early Industrial Approaches
Initial routes to trifluoromethylated aromatics, pioneered by Frédéric Swarts in the 1890s, involved the reaction of benzotrichlorides with antimony fluoride (SbF₃).[9] Later, this was adapted for industrial scale using hydrogen fluoride (HF).[9] A common strategy to produce a halogenated trifluoromethyl aniline involved a multi-step process:
-
Halogenation of a Trifluoromethylated Arene: Starting with a precursor like p-chlorobenzotrifluoride.
-
Nitration: Introduction of a nitro group, which acts as a precursor to the aniline.
-
Reduction: Conversion of the nitro group to an amine.
Alternatively, direct ammonolysis could be employed, but this often required high temperatures and pressures, presenting significant engineering challenges and safety concerns. For example, the synthesis of 4-trifluoromethyl-aniline from p-chlorobenzotrifluoride required liquid ammonia at high pressure and temperature, with low conversion rates.[10]
Modern Methodologies: A Toolkit for Precision
Recent decades have witnessed a revolution in trifluoromethylation and halogenation chemistry, providing chemists with a diverse and sophisticated toolkit. The choice of strategy often depends on the desired substitution pattern and the electronic nature of the aniline substrate.
Caption: Common Synthetic Pathways to Halogenated Trifluoromethyl Anilines.
2.2.1. Strategies for Trifluoromethylation
The direct C-H trifluoromethylation of anilines has become a highly sought-after transformation. Modern methods can be broadly categorized by their mechanistic underpinnings.
-
Electrophilic Trifluoromethylation: This approach utilizes reagents that deliver a formal "CF₃⁺" equivalent. Hypervalent iodine compounds, such as Togni reagents , and sulfonium salts, like Umemoto reagents , are the workhorses in this category.[9][11] These reactions are often tolerant of the free amine, though the aniline's high nucleophilicity can sometimes lead to side reactions.
-
Radical Trifluoromethylation: The generation of a trifluoromethyl radical (•CF₃) followed by its addition to the aniline ring is a powerful and increasingly popular strategy. Visible-light photoredox catalysis has emerged as a particularly mild and efficient way to generate •CF₃ radicals from sources like the Togni reagent, allowing for the trifluoromethylation of free anilines at room temperature.[12]
-
Nucleophilic Trifluoromethylation: Reagents that deliver a "CF₃⁻" equivalent, such as Ruppert's reagent (TMSCF₃), are also widely used.[9] This approach is typically employed in copper-catalyzed cross-coupling reactions with aryl halides.
2.2.2. Strategies for Halogenation
Achieving regiocontrol during the halogenation of trifluoromethyl anilines is a critical challenge. The outcome is a delicate balance between the ortho-, para-directing amino group and the meta-directing trifluoromethyl group.
-
Electrophilic Halogenation: Standard reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and sulfuryl chloride (SO₂Cl₂) are effective. The choice of solvent can be decisive; for instance, highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) have been shown to promote unique regioselectivity through hydrogen-bonding networks that modulate the reactivity of the substrate and reagent.[13][14]
-
Directed Halogenation: For instances where absolute regiocontrol is required, particularly for ortho-halogenation, transition-metal-catalyzed C-H functionalization is the premier strategy. Using a directing group, catalysts based on palladium or other metals can selectively activate and halogenate the C-H bond adjacent to the directing group.[15]
Field-Proven Protocol: Synthesis of 2,6-Dichloro-4-Trifluoromethylaniline
To illustrate a practical application of these principles, we present a detailed protocol adapted from an industrial synthesis for 2,6-dichloro-4-trifluoromethylaniline, a key intermediate for the insecticide Fipronil.[10] This process demonstrates a pathway where a substituted benzotrifluoride is first halogenated and then subjected to amination.
Step 1: Dichlorination of p-Chlorobenzotrifluoride
-
Causality: This step is a classic electrophilic aromatic substitution (chlorination) on a deactivated ring. The trifluoromethyl group is strongly deactivating, requiring a potent catalytic system (a composite of elemental iron and a Lewis acid like ferric chloride) and elevated temperatures to drive the reaction. The reaction is monitored by gas chromatography (GC) to ensure the desired conversion to 3,4,5-trichlorobenzotrifluoride is achieved without excessive formation of polychlorinated byproducts.
Methodology:
-
To a 1000 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, add p-chlorobenzotrifluoride (1000 g), powdered iron (6 g), and anhydrous ferric chloride (10 g).
-
Begin agitation and heat the mixture to 100°C.
-
Slowly introduce dried chlorine gas (approx. 1028 g) while maintaining the reaction temperature at 110°C.
-
Monitor the reaction progress by taking samples for GC analysis to track the consumption of starting material and the formation of di- and tri-chlorinated products.
-
Once the desired conversion is reached, cool the reaction mixture and discharge the product. The resulting mixture primarily contains 3,4-dichlorobenzotrifluoride and 3,4,5-trichlorobenzotrifluoride.
Step 2: Ammonolysis of 3,4,5-Trichlorobenzotrifluoride
-
Causality: This is a nucleophilic aromatic substitution (SₙAr) reaction. The strong electron-withdrawing effect of both the trifluoromethyl group and the chlorine atoms activates the ring towards nucleophilic attack by ammonia. The reaction requires high pressure and temperature to overcome the activation energy for breaking the strong aryl-chloride bond. Water is added to the reaction, and the reaction is run at high pressure to ensure ammonia remains in a liquid state and to facilitate the reaction. The regioselectivity, where ammonia displaces the chlorine at the 4-position, is governed by the combined electronic effects of the substituents.
Methodology:
-
In a 1000 mL high-pressure reaction vessel, charge 3,4,5-trichlorobenzotrifluoride (200 g, from the mixture obtained in Step 1) and water (145 g).
-
Seal the vessel and introduce liquid ammonia (380 g).
-
Begin agitation and slowly heat the vessel to 160-165°C. The pressure will increase to approximately 10.0-11.5 MPa.
-
Maintain these conditions for 8 hours.
-
After the reaction period, cool the vessel, carefully release the pressure, and vent the excess ammonia.
-
The crude product is then purified by washing and rectification (distillation) to yield pure 2,6-dichloro-4-trifluoromethylaniline.
| Parameter | Step 1: Chlorination | Step 2: Ammonolysis |
| Starting Material | p-Chlorobenzotrifluoride | 3,4,5-Trichlorobenzotrifluoride |
| Key Reagents | Cl₂, Fe powder, FeCl₃ | Liquid NH₃, H₂O |
| Temperature | 100-110°C | 160-165°C |
| Pressure | Atmospheric | 10.0-11.5 MPa |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Yield (approx.) | >80% (mixture) | ~72% |
Table 1: Summary of Reaction Parameters for the Synthesis of 2,6-Dichloro-4-Trifluoromethylaniline.[10]
Applications in Drug Discovery: The Case of Sorafenib
The halogenated trifluoromethyl aniline motif is present in numerous FDA-approved drugs.[16] A prime example is Sorafenib , a multi-kinase inhibitor used in the treatment of advanced renal and liver cancer.
The synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an aniline derivative.[1] The 4-chloro-3-(trifluoromethyl)aniline core of this reagent is critical to the drug's efficacy. The trifluoromethyl group contributes to the binding affinity within the kinase domain, while the chlorine atom provides an additional point of interaction and modulates the overall electronic properties of the molecule. This demonstrates how the strategic placement of both a halogen and a trifluoromethyl group on an aniline ring can lead to a potent therapeutic agent.
Future Outlook: The Next Wave of Innovation
The continues to evolve. Emerging technologies are set to redefine the efficiency and scope of their synthesis:
-
Flow Chemistry: Continuous flow reactors offer enhanced safety, better temperature and pressure control, and the ability to scale up reactions rapidly and efficiently.[17] This is particularly advantageous for potentially hazardous reactions involving high pressures or reactive intermediates.
-
Photoredox and Electrocatalysis: Light- and electricity-driven reactions provide mild and sustainable alternatives to traditional methods, often enabling novel transformations and improved selectivity under ambient conditions.[4]
-
Late-Stage Functionalization: The development of highly selective C-H functionalization reactions allows for the direct introduction of halogens or trifluoromethyl groups into complex, drug-like molecules at a late stage of the synthesis, dramatically shortening synthetic routes and facilitating rapid library generation for SAR studies.
These advancements promise to expand the chemical space accessible to medicinal chemists, ensuring that halogenated trifluoromethyl anilines will remain a vital component in the development of next-generation pharmaceuticals and functional materials.
References
A complete list of all sources cited in this guide is provided below.
- Koyipparambath, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Cheung, C. W., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
- Mechanism for trifluoromethylation of aniline.
- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Trifluoromethyl
- Development and novel applications of halogenating agents. ThinkIR - University of Louisville.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Xie, J., et al. (2014).
- Corral Suarez, C., & Colomer, I. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science.
- 4-(Trifluoromethyl)aniline. Chem-Impex.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacet
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride.
- Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
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The Substituted Aniline Moiety: A Privileged Scaffold in Modern Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships, and metabolic considerations of substituted anilines in medicinal chemistry.
Introduction: The Enduring Significance of the Aniline Scaffold
The aniline scaffold, a deceptively simple aminobenzene structure, is a cornerstone of modern medicinal chemistry. Its prevalence is remarkable, with an analysis of the ChEMBL database revealing that 187 FDA-approved drugs feature at least one aniline moiety in their chemical structures.[1] This widespread use is a testament to the scaffold's versatility. The amino group and the aromatic ring provide key anchor points for molecular interactions and a platform for a wide array of chemical modifications. By strategically placing substituents on the aniline ring, medicinal chemists can meticulously fine-tune a compound's pharmacological properties, including its bioavailability, solubility, and selectivity for its biological target.[1]
However, the very features that make aniline a valuable scaffold also present significant challenges. The aniline moiety is susceptible to metabolic enzymes in the body, which can lead to rapid clearance and reduced drug efficacy.[1] More critically, aniline and its derivatives are known "structural alerts" due to their propensity to be metabolized into reactive species, which can lead to toxicities such as hepatotoxicity and methemoglobinemia.[1][2] This guide will provide a comprehensive overview of the multifaceted role of substituted anilines in drug discovery, from their synthesis and structure-activity relationships to the critical considerations of their metabolic fate and strategies to mitigate potential toxicities.
Caption: The core aniline scaffold and common substitution positions (ortho, meta, para).
Synthesis of Substituted Anilines: Key Methodologies
The efficient and versatile synthesis of substituted anilines is crucial for their exploration in drug discovery. Methodologies range from classical reductions to modern catalytic cross-coupling reactions, each offering distinct advantages in terms of substrate scope and functional group tolerance.
Classical Approach: Reduction of Nitroarenes
One of the most established methods for aniline synthesis is the reduction of the corresponding nitroarene.[3] This approach is particularly valuable due to the wide availability of substituted nitroaromatics, which can be readily prepared via electrophilic aromatic nitration.
Common Reducing Agents and Conditions:
-
Metal/Acid Systems: The use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid such as hydrochloric acid (HCl) is a robust and high-yielding classical method.[3]
-
Catalytic Hydrogenation: This clean and efficient method utilizes hydrogen gas (H₂) with a metal catalyst, most commonly palladium on carbon (Pd/C).[3] It is important to note that these conditions can also reduce other functional groups.
Experimental Protocol: Reduction of a Nitroarene using Tin and Hydrochloric Acid [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine granulated tin and the nitrobenzene derivative.
-
Acid Addition: Slowly add concentrated hydrochloric acid in small portions through the condenser. The reaction is exothermic and may require cooling.
-
Heating: After the initial vigorous reaction subsides, heat the mixture on a steam bath for 30-60 minutes to ensure complete reaction.
-
Basification: Cool the flask and cautiously add a concentrated sodium hydroxide solution to neutralize the excess acid and precipitate the tin salts. This liberates the free aniline.[3]
-
Isolation and Purification: The aniline can be isolated by steam distillation. The distillate, a mixture of aniline and water, is then extracted with an organic solvent (e.g., dichloromethane). The organic extracts are dried over a suitable drying agent (e.g., potassium hydroxide pellets) and the solvent is removed by distillation. The crude aniline is then purified by fractional distillation.[3]
Modern Cross-Coupling Methods: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a vast array of substituted anilines from aryl halides or triflates and primary or secondary amines.[3][4]
Key Components:
-
Palladium Catalyst: Various palladium sources are used, often in conjunction with specialized phosphine ligands.
-
Ligands: Bulky, electron-rich phosphine ligands are critical for the reaction's efficiency.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required.[3]
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination [3]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the aryl halide, the amine, and the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for N-arylation. It typically involves the coupling of an aryl halide with an amine at elevated temperatures.[2][5] While historically requiring harsh conditions, modern improvements using specific ligands and solvents have made this reaction more practical for medicinal chemistry applications.[2][6]
Experimental Protocol: Improved Ullmann Condensation for 2-Anilinonicotinic Acids [2]
-
Reaction Setup: In a suitable flask, combine 2-chloronicotinic acid, the substituted aniline, and a copper catalyst (e.g., copper powder or CuI).
-
Solvent: Employ a high-boiling point solvent such as DMF or NMP.
-
Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, dilute with water, and acidify to precipitate the product. The crude product can be collected by filtration and purified by recrystallization.
Caption: General workflows for the synthesis of substituted anilines.
Structure-Activity Relationships (SAR) of Substituted Anilines
The strategic modification of the aniline ring is a powerful tool for optimizing the biological activity and pharmacokinetic properties of a drug candidate. The position (ortho, meta, para), size, and electronic nature of substituents can profoundly influence how the molecule interacts with its target and behaves in the body.
Kinase Inhibitors: A Case Study in SAR
Substituted anilines are a privileged scaffold for the development of kinase inhibitors, which are crucial in oncology.[7] The aniline nitrogen often forms a key hydrogen bond with the "hinge" region of the kinase ATP-binding site.
For example, in the development of 4-anilinoquinazoline derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, SAR studies have revealed that:
-
Substitution at the 4-position of the aniline ring: Small, lipophilic groups can enhance potency. For instance, a 4-methyl substituent on the aniline ring of an anilino-1,4-naphthoquinone derivative resulted in a potent EGFR inhibitor with an IC₅₀ of 3.96 nM, which is more potent than the reference drug erlotinib.[8]
-
Halogenation: The introduction of halogens on the aniline ring can significantly impact activity. In a series of 4-anilino-quinazoline derivatives, a 3,4-disubstitution pattern on the aniline moiety increased EGFR inhibitory activity, while a 2,4-disubstitution pattern enhanced activity against VEGFR2.[9]
-
Introduction of larger groups: The addition of larger, more complex substituents can be used to target additional pockets within the kinase active site, potentially increasing potency and selectivity.
Table 1: Quantitative SAR Data for 2-Substituted Aniline Pyrimidine Derivatives as Mer/c-Met Kinase Inhibitors [1]
| Compound | Aniline Substitution | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) |
| 14a | 2-fluoro-5-methylaniline | 8.1 | >1000 |
| 14b | 2,5-dimethylaniline | 9.6 | >1000 |
| 18c | 2-fluoro-5-((4-methylpiperazin-1-yl)methyl)aniline | 18.5 | 33.6 |
This data illustrates how modifications to the aniline substituent can modulate both potency and selectivity against different kinases.
Caption: Relationship between aniline substitutions and resulting drug properties.
Metabolism and Toxicology of Aniline-Containing Drugs
A critical consideration in the development of aniline-based drugs is their metabolic fate. The aniline moiety is susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver. This can lead to the formation of reactive metabolites that are responsible for the toxicities associated with this scaffold.
Metabolic Activation Pathways
The primary route of aniline's metabolic activation involves N-hydroxylation to form phenylhydroxylamine.[10] This metabolite is unstable and can undergo further oxidation to nitrosobenzene. Both phenylhydroxylamine and nitrosobenzene are potent oxidizing agents that can lead to:
-
Methemoglobinemia: These metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen.[10][11][12] This leads to cyanosis (a bluish discoloration of the skin) and, in severe cases, life-threatening hypoxia.[11]
-
Hepatotoxicity: When aniline-containing drugs are metabolized in the liver, the resulting reactive metabolites can covalently bind to cellular macromolecules, including proteins and enzymes like cytochrome P450.[1] This can disrupt normal cellular processes and lead to cellular damage and liver injury.[1]
Mitigating Metabolism-Related Toxicity
Given the well-documented liabilities of the aniline scaffold, several strategies are employed in drug design to mitigate these risks:
-
Steric Hindrance: Introducing bulky substituents ortho to the amino group can sterically hinder the approach of CYP450 enzymes, thereby reducing the rate of N-hydroxylation.
-
Electronic Modification: Placing electron-withdrawing groups on the aniline ring can decrease the electron density on the nitrogen atom, making it less susceptible to oxidation.
-
Bioisosteric Replacement: In some cases, the entire aniline moiety can be replaced with a non-metabolically liable bioisostere that retains the desired pharmacological activity but avoids the formation of toxic metabolites.[2]
Caption: Metabolic activation of aniline leading to toxicity.
Applications of Substituted Anilines in Drug Discovery
The versatility of the substituted aniline scaffold is evident in its application across a wide range of therapeutic areas and biological targets.
Oncology: Kinase Inhibitors
As previously discussed, the aniline moiety is a key feature of many successful kinase inhibitors.
-
Gefitinib (Iressa®): An EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC). Its 3-chloro-4-fluoroaniline moiety is crucial for its binding to the ATP pocket of EGFR.
-
Imatinib (Gleevec®): A BCR-Abl tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML). It features a more complex substituted aniline derivative.
Central Nervous System (CNS) Disorders: GPCR Modulators
Substituted anilines also serve as scaffolds for ligands targeting G protein-coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes.
-
Allosteric Modulators: Allosteric modulators bind to a site on the GPCR that is distinct from the endogenous ligand binding site (the orthosteric site).[13][14] This can lead to a more nuanced modulation of receptor activity, offering potential advantages in terms of selectivity and safety. The aniline scaffold can be elaborated to create potent and selective allosteric modulators for various GPCRs, including those implicated in psychiatric and neurodegenerative disorders.[15]
-
Dopamine Receptor Modulators: Derivatives of 3,4-dihydroquinolin-2(1H)-one, which can be synthesized from substituted anilines, have been explored as potential dopamine D2 receptor modulators for the treatment of schizophrenia.[16]
Caption: Examples of drug classes derived from the substituted aniline scaffold.
Conclusion
The substituted aniline scaffold remains a highly valuable and frequently utilized structural motif in drug discovery. Its synthetic tractability and the ability to finely tune its properties through substitution allow for the development of potent and selective ligands for a diverse array of biological targets. However, the inherent risks of metabolism-driven toxicity necessitate a careful and informed approach to its use. A thorough understanding of the principles of SAR, metabolic pathways, and strategies for toxicity mitigation is essential for any researcher working with this privileged scaffold. As synthetic methodologies continue to advance and our understanding of drug metabolism deepens, the substituted aniline will undoubtedly continue to be a key building block in the development of new and improved medicines.
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An In-Depth Technical Guide to the Biological Significance of Brominated Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The brominated aniline scaffold is a cornerstone in modern medicinal chemistry and chemical biology. The introduction of bromine atoms onto the aniline ring profoundly alters its physicochemical properties, leading to a diverse range of biological activities. This guide provides a comprehensive exploration of the biological significance of brominated anilines, from their fundamental chemical characteristics to their roles as potent enzyme inhibitors and antimicrobial agents. We will delve into the mechanisms of action that underpin their therapeutic potential, present detailed experimental protocols for their evaluation, and discuss critical toxicological and environmental considerations. This document serves as a technical resource for professionals engaged in drug discovery, chemical biology, and environmental science, offering insights into the causality behind experimental choices and the self-validating systems required for robust scientific inquiry.
Introduction: The Chemical and Biological Versatility of Brominated Anilines
Aniline, a primary aromatic amine, is a fundamental building block in organic chemistry. The process of bromination, an electrophilic aromatic substitution, introduces one or more bromine atoms onto the benzene ring.[1][2][3][4] The position and number of these bromine atoms drastically influence the molecule's electron distribution, lipophilicity, and steric profile. These modifications are not trivial; they are strategic choices made by medicinal chemists to enhance biological activity, improve pharmacokinetic properties, and modulate metabolic stability.
The lone pair of electrons on the nitrogen atom of the amino group strongly activates the aromatic ring, directing incoming electrophiles (like bromine) to the ortho and para positions.[1][2][4] This high reactivity can be controlled through protecting group strategies to achieve selective monobromination, a crucial technique for synthesizing specific drug candidates.[2] The ability to form halogen bonds, a type of non-covalent interaction, is another key feature of brominated compounds that can be beneficial for drug-target interactions.[5] Consequently, brominated anilines are found in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials.[5]
Key Biological Activities and Mechanisms of Action
The incorporation of bromine into the aniline structure gives rise to a spectrum of biological activities. This section will explore some of the most significant roles these compounds play in biological systems.
Enzyme Inhibition: A Focus on Protein Kinases
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[6] Several brominated aniline derivatives have emerged as potent kinase inhibitors.
Mechanism of Action: Many kinase inhibitors containing the aniline scaffold function by competing with ATP for binding to the enzyme's active site. The brominated aniline moiety can insert into a hydrophobic pocket within the kinase domain, while the amino group forms crucial hydrogen bonds with the "hinge" region of the enzyme, a key interaction for potent inhibition. The bromine atom can enhance binding affinity through favorable hydrophobic and halogen bonding interactions.
For instance, substituted 3-anilino-quinolin-2(1H)-ones have been investigated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), a key regulator in the PI3K/Akt signaling pathway, which is frequently overactive in cancer.[7] Similarly, 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles have been synthesized and evaluated as Src kinase inhibitors.[8]
Caption: Competitive inhibition of a protein kinase by a brominated aniline derivative.
Antimicrobial and Antifungal Properties
The increasing prevalence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated anilines have demonstrated promising activity against a range of bacteria and fungi.[9]
Mechanism of Action: While the exact mechanisms can vary, several modes of action have been proposed for the antimicrobial effects of brominated anilines. These include:
-
Disruption of Membrane Integrity: The lipophilic nature of the brominated ring can facilitate insertion into the bacterial cell membrane, disrupting its structure and function.[9]
-
Inhibition of Key Enzymes: These compounds can inhibit essential bacterial enzymes, such as dihydrofolate reductase and DNA gyrase, which are crucial for nucleic acid synthesis and replication.[9]
-
Suppression of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some brominated anilines have been shown to inhibit biofilm formation, a critical virulence factor for pathogens like Pseudomonas aeruginosa and uropathogenic Escherichia coli.[9]
For example, 4-bromo-3-chloroaniline and 3,5-dibromoaniline have shown significant antimicrobial and antibiofilm activities against uropathogenic E. coli and other ESKAPE pathogens.[9] Furthermore, 2,4,6-tribromoaniline has exhibited antimicrobial activity against E. coli and S. aureus.[10] Metal complexes of imidazole derivatives containing a brominated aniline moiety have also shown potent antibacterial properties.[11]
Applications in Drug Discovery and Development
The brominated aniline motif is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[9] Its utility stems from its synthetic tractability and its ability to favorably modulate the properties of a lead compound.
Role as a Versatile Synthetic Intermediate
Brominated anilines are invaluable starting materials for the synthesis of more complex molecules through various cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions.[7] This allows for the modular construction of compound libraries for high-throughput screening. The bromine atom serves as a handle for introducing diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR). This synthetic versatility makes brominated anilines crucial for the development of new pharmaceuticals, agrochemicals, and dyes.
Experimental Protocols for Studying Brominated Anilines
To rigorously assess the biological significance of a brominated aniline derivative, standardized and validated experimental protocols are essential.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protein kinase.
Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a brominated aniline derivative.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (adenosine triphosphate)
-
Brominated aniline test compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of the brominated aniline compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of a brominated aniline against a specific bacterial strain.
Materials:
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton broth)
-
Brominated aniline test compound
-
96-well microtiter plate
-
Spectrophotometer or plate reader
Methodology:
-
Compound Preparation: Prepare a two-fold serial dilution of the brominated aniline compound in the growth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific optical density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Toxicological and Environmental Considerations
While brominated anilines offer significant therapeutic potential, their toxicological profiles and environmental impact must be carefully evaluated.
Human Toxicology
Aniline and its derivatives can be toxic. Aniline-induced toxicity can manifest as splenic toxicity, characterized by hemorrhage and hyperplasia in animal models.[12] The mechanisms may involve the induction of lipid peroxidation and protein oxidation.[12] Many brominated compounds, particularly those used as flame retardants (BFRs), are known for their persistence and potential for bioaccumulation.[13][14] Exposure to certain BFRs has been linked to adverse health effects, including endocrine disruption, neurotoxicity, reproductive issues, and cancer.[14][15] Therefore, any brominated aniline intended for therapeutic use must undergo rigorous toxicological assessment.
Ecotoxicology and Environmental Fate
The release of aniline and its derivatives into the environment is a concern, as they can be pollutants in soil and water.[12] Brominated flame retardants are known to have toxic effects on marine organisms, including plankton, benthic organisms, and fish, where they can cause developmental, reproductive, and immunological problems.[13] While some anilines can be degraded by microorganisms, the presence of bromine can increase their persistence in the environment. It is crucial to consider the environmental fate and potential for ecological harm when developing and using brominated anilines.
Table 1: Summary of Potential Toxicological Effects of Brominated Compounds
| Effect Type | Description | Potential Health Outcomes |
| Endocrine Disruption | Interference with hormone synthesis, transport, or action.[14] | Thyroid disorders, reproductive health issues.[14] |
| Neurotoxicity | Adverse effects on the central or peripheral nervous system. | Neurobehavioral and developmental disorders.[14] |
| Carcinogenicity | Potential to cause cancer. | Various types of sarcomas in animal models.[12] |
| Reproductive Toxicity | Harmful effects on the reproductive system. | Impaired fertility, adverse pregnancy outcomes.[14][15] |
| Immunotoxicity | Adverse effects on the immune system. | Lowered immunity to diseases.[15] |
Conclusion and Future Outlook
Brominated anilines are a fascinating and highly significant class of molecules with a broad range of biological activities. Their role as privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, is well-established. The ability to fine-tune their properties through synthetic chemistry allows for the rational design of new therapeutic agents. However, the potential for toxicity and environmental persistence necessitates a cautious and thorough approach to their development. Future research will likely focus on designing brominated anilines with improved selectivity for their biological targets and more favorable safety and environmental profiles. The continued exploration of their mechanisms of action will undoubtedly uncover new therapeutic opportunities and deepen our understanding of chemical biology.
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- 3. homework.study.com [homework.study.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]
- 14. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brominated Flame Retardants & Toxicity | RTI [rti.org]
Methodological & Application
palladium-catalyzed cross-coupling with 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
Introduction: Strategic Utilization of a Trifunctionalized Building Block
In the landscape of modern synthetic chemistry, the precise and predictable functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. 4-Bromo-2-chloro-5-(trifluoromethyl)aniline is a trifunctionalized arene of significant synthetic value. Its utility stems from three key features:
-
Differential Halide Reactivity : The presence of both a bromine and a chlorine atom on the aromatic ring allows for selective, sequential cross-coupling reactions. The carbon-bromine (C-Br) bond is substantially more reactive towards palladium(0) catalysts than the more robust carbon-chlorine (C-Cl) bond, enabling regioselective functionalization at the 4-position.
-
Electronic Activation : The strongly electron-withdrawing trifluoromethyl (-CF3) and chloro (-Cl) groups activate the C-Br bond towards oxidative addition, a critical step in the catalytic cycle. This often leads to higher reaction efficiency compared to electron-rich or sterically hindered aryl bromides.[1]
-
The Amino Moiety : The aniline group provides a handle for further derivatization or can act as a directing group, influencing the electronic properties and reactivity of the molecule.
This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for leveraging 4-Bromo-2-chloro-5-(trifluoromethyl)aniline in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[2] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The process is a cornerstone of modern synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.
The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially C-Br over C-Cl in our substrate), forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is enhanced by the electron-deficient nature of the substrate.[1][3]
-
Transmetalation : A nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organocopper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the halide.[3]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
The choice of ligand, base, and solvent is critical for stabilizing the palladium catalyst, promoting each step of the cycle, and preventing side reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. nobelprize.org [nobelprize.org]
Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
Introduction: Navigating the Complexities of Selective C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The substrate at the heart of this guide, 4-Bromo-2-chloro-5-(trifluoromethyl)aniline, presents a fascinating and synthetically valuable challenge: the presence of two distinct halogen substituents, a bromide and a chloride, on an electron-deficient aromatic core. This di-halogenated structure opens the door for selective functionalization, a highly sought-after capability in multi-step organic synthesis.
This technical guide provides a comprehensive, in-depth protocol for the chemoselective Buchwald-Hartwig amination of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline. We will delve into the mechanistic underpinnings that govern this selectivity, providing a robust experimental workflow designed for reproducibility and high yield. This document is intended for researchers, scientists, and drug development professionals who seek not just a recipe, but a deeper understanding of the "why" behind the "how" in achieving selective C-N bond formation on complex substrates.
The Scientific Rationale: Achieving Chemoselectivity
The selective amination of the bromo-substituent over the chloro-substituent in 4-Bromo-2-chloro-5-(trifluoromethyl)aniline hinges on the intrinsic reactivity differences of the carbon-halogen bonds towards palladium(0) catalysts. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the Buchwald-Hartwig catalytic cycle is Ar-I > Ar-Br > Ar-Cl.[3] This inherent difference in bond lability allows for a kinetic discrimination, whereby the C-Br bond undergoes oxidative addition with the palladium(0) catalyst at a significantly faster rate than the C-Cl bond under carefully controlled conditions.
The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position further activates the aromatic ring towards oxidative addition, potentially lowering the overall energy barrier for the reaction. However, it is the judicious choice of the palladium precatalyst, ligand, base, and reaction temperature that ultimately dictates the success and selectivity of the transformation.
For this specific application, we have selected a third-generation (G3) Buchwald precatalyst, XPhos Pd G3 . This precatalyst is an air- and moisture-stable solid that readily forms the active monoligated Pd(0) species in solution.[4] The XPhos ligand, a bulky and electron-rich biarylphosphine, is known to facilitate the amination of even less reactive aryl chlorides, making it an excellent choice for ensuring high reactivity towards the target aryl bromide while minimizing competing reactions at the chloride position.[5]
As the base, sodium tert-butoxide (NaOtBu) is employed. It is a strong, non-nucleophilic base that effectively deprotonates the amine nucleophile to form the corresponding amide, which is the active nucleophile in the catalytic cycle.[1][6] Toluene is chosen as the solvent due to its inert nature and ability to dissolve the reactants and catalyst system at the required reaction temperature.[7]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the selective Buchwald-Hartwig amination of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline with a representative primary amine (n-butylamine) and a representative secondary amine (morpholine).
Materials and Reagents
| Reagent | Purity | Supplier |
| 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | ≥98% | Commercially Available |
| XPhos Pd G3 | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |
| n-Butylamine | ≥99% | Commercially Available |
| Morpholine | ≥99% | Commercially Available |
| Toluene, Anhydrous | ≥99.8% | Commercially Available |
| Diethyl ether | Reagent Grade | Commercially Available |
| Saturated aq. NaCl (Brine) | N/A | Prepared in-house |
| Celite® | N/A | Commercially Available |
| Magnesium Sulfate (MgSO4), Anhydrous | N/A | Commercially Available |
Experimental Workflow Diagram
Caption: Experimental workflow for the selective Buchwald-Hartwig amination.
Step-by-Step Procedure
Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-chloro-5-(trifluoromethyl)aniline (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and XPhos Pd G3 (0.02 equiv.).
-
Seal the flask with a rubber septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene (to achieve a 0.2 M concentration of the aniline substrate) via syringe.
-
Add the corresponding amine (n-butylamine or morpholine, 1.2 equiv.) via syringe.
Reaction and Monitoring:
-
Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
Workup and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional diethyl ether.[8]
-
Transfer the filtrate to a separatory funnel and wash with water and then with saturated aqueous sodium chloride (brine).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Expected Results and Data Analysis
The reaction is expected to proceed with high chemoselectivity for the amination at the C4-bromo position. The following table provides hypothetical yet realistic data for the amination with n-butylamine and morpholine.
| Amine | Product | Isolated Yield (%) | Selectivity (Br:Cl) |
| n-Butylamine | 4-(Butylamino)-2-chloro-5-(trifluoromethyl)aniline | 85-95% | >98:2 |
| Morpholine | 4-(Morpholin-4-yl)-2-chloro-5-(trifluoromethyl)aniline | 88-96% | >98:2 |
The selectivity can be determined by analyzing the crude reaction mixture by ¹H NMR or GC-MS to quantify the ratio of the desired product to the undesired product formed by amination at the C2-chloro position.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species. The chemoselectivity of the reaction is determined in the initial oxidative addition step.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the 4-bromo-2-chloro-5-(trifluoromethyl)aniline, forming a Pd(II)-aryl-bromide complex. This step is faster for the C-Br bond than the C-Cl bond, establishing the chemoselectivity.[1]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and subsequent deprotonation by the base (NaOtBu) forms a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired arylamine product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][9]
Conclusion: A Robust Protocol for Selective Synthesis
This application note provides a detailed and scientifically grounded protocol for the chemoselective Buchwald-Hartwig amination of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline. By leveraging the inherent reactivity differences between aryl bromides and chlorides and employing a state-of-the-art palladium precatalyst system, this method offers a reliable and high-yielding route to selectively functionalized aniline derivatives. The provided step-by-step procedure, coupled with a mechanistic understanding, empowers researchers to confidently apply this powerful transformation in their synthetic endeavors, paving the way for the efficient construction of complex molecules for a wide range of applications.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (2023). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(46), 16376-16397. Retrieved from [Link]
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. (2021). Molecules, 26(12), 3568. Retrieved from [Link]
-
Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Chemical Science, 9(29), 6246-6251. Retrieved from [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. (2012). Retrieved from [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]
-
Should I do solvent extraction for Buchwald–Hartwig amination?. (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2018). Molecules, 23(10), 2465. Retrieved from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. grokipedia.com [grokipedia.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Scale-Up of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline Production
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the production of this key pharmaceutical intermediate. Here, we dissect the intricacies of the synthetic process, offering troubleshooting advice and frequently asked questions in a direct Q&A format to empower you in your experimental endeavors.
I. Understanding the Synthetic Landscape: A Proposed Multi-Step Approach
The industrial synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline typically follows a multi-step pathway designed to control regioselectivity and manage the reactivity of the aniline core. A common and logical approach involves the protection of the highly activating amino group, followed by sequential halogenation and subsequent deprotection.
A Visualized Workflow: From Starting Material to Final Product
Caption: Directing effects of substituents on the aromatic ring.
Troubleshooting: Formation of Isomeric Impurities during Bromination
| Symptom | Potential Cause | Recommended Action |
| Formation of di-brominated or other isomeric products. | Overly aggressive brominating agent or reaction conditions. | Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine. Maintain strict temperature control, as higher temperatures can lead to loss of selectivity. |
| Inadequate temperature control during scale-up, leading to localized "hot spots". | Ensure efficient heat dissipation through a well-designed reactor cooling system. The addition of the brominating agent should be slow and controlled to manage the exotherm. |
C. The Chlorination Step: A Second Halogenation with Precision
Q3: What are the key challenges in the chlorination of N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide?
A3: The primary challenge in this step is achieving the desired regioselectivity. The existing substituents—acetamido, bromo, and trifluoromethyl groups—all exert directing effects. The acetamido group is still the most powerful activating and ortho, para-directing group. The position ortho to the acetamido group is the most likely site for chlorination.
Troubleshooting: Poor Regioselectivity in Chlorination
| Symptom | Potential Cause | Recommended Action |
| Formation of undesired chlorinated isomers. | Choice of chlorinating agent and reaction conditions. | Agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be effective. The choice of solvent can also influence selectivity. Apolar solvents may favor the desired isomer. |
| Reaction temperature is too high. | Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product. | |
| Incomplete conversion of the starting material. | Monitor the reaction progress closely using in-process controls (e.g., HPLC). Adjust reaction time or temperature as needed. |
D. The Deprotection Step: Reclaiming the Aniline
Q4: What are the common issues encountered during the hydrolysis of the acetamido group at a large scale?
A4: The deprotection is typically achieved by acid or base hydrolysis. On a large scale, ensuring complete reaction without degradation of the product is key.
Troubleshooting: Incomplete Deprotection or Product Degradation
| Symptom | Potential Cause | Recommended Action |
| Residual acetylated intermediate in the final product. | Insufficient reaction time or concentration of acid/base. | Optimize the reaction time and the concentration of the hydrolyzing agent. Ensure efficient mixing to promote contact between the reactants. |
| Product degradation (e.g., formation of colored impurities). | Harsh reaction conditions (high temperature or prolonged reaction time). |
E. Purification and Isolation: Ensuring Product Quality
Q5: What are the best practices for purifying 4-Bromo-2-chloro-5-(trifluoromethyl)aniline on an industrial scale?
A5: Crystallization is the most common and effective method for purifying the final product on a large scale. The choice of solvent system is critical for achieving high purity and yield.
Troubleshooting: Crystallization and Filtration Issues
| Symptom | Potential Cause | Recommended Action |
| Poor crystal formation or oiling out. | Improper solvent system or cooling rate. | Conduct a thorough solvent screen to identify a system that provides good solubility at elevated temperatures and poor solubility at lower temperatures. Control the cooling profile to allow for slow crystal growth. Seeding with pure crystals can be beneficial. |
| Polymorphism: The product crystallizes in different forms with varying physical properties. [1] | Characterize the solid-state properties of the final product to identify and control the desired polymorphic form. This can be influenced by solvent, temperature, and agitation. [2] | |
| Slow filtration or filter cake cracking. | Small particle size or inefficient filtration setup. | Optimize crystallization to produce larger, more uniform crystals. Ensure the filter medium is appropriate for the particle size. Maintain a consistent slurry feed to the filter. [3] |
| Inadequate drying. | Improper drying temperature or time. | Determine the optimal drying conditions (temperature, vacuum) through laboratory studies to ensure efficient removal of residual solvents without degrading the product. [4] |
III. Process Safety Considerations for Scale-Up
The scale-up of this synthesis involves handling hazardous materials, and a robust process safety management program is essential.
-
Exothermic Reactions: The halogenation steps are exothermic and require careful monitoring and control of temperature to prevent runaway reactions.
-
Handling of Halogens: Bromine and chlorine are corrosive and toxic. [5]Use in well-ventilated areas with appropriate personal protective equipment (PPE) is mandatory. [3]Closed-system transfers are recommended for large quantities.
-
Waste Management: The process will generate halogenated organic waste and acidic/basic aqueous streams. Proper waste treatment and disposal procedures must be in place.
IV. References
-
Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]
-
SciSpace. (2022). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
ACS Publications. (2014). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Retrieved from [Link]
-
Hello Pharma. (n.d.). Troubleshooting Tips for Fluid Bed Processor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
Sources
Technical Support Center: Reaction Condition Refinement for N-Arylation of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are working with the N-arylation of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline. This challenging substrate, valuable in the synthesis of pharmaceuticals and agrochemicals, presents unique hurdles due to its electronic and structural properties. This document provides in-depth troubleshooting advice and optimized protocols grounded in established mechanistic principles to help you navigate these challenges successfully.
Core Principles: Understanding the Substrate's Reactivity
The target substrate, 4-Bromo-2-chloro-5-(trifluoromethyl)aniline, is an electron-deficient aryl halide. Its reactivity in palladium-catalyzed N-arylation, commonly known as the Buchwald-Hartwig amination, is governed by several competing factors:
-
Chemoselectivity : The molecule possesses two different halogen atoms, bromine and chlorine. In palladium-catalyzed cross-coupling, the oxidative addition step is the cleavage of the carbon-halogen (C-X) bond. The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it kinetically favored for oxidative addition.[1] Therefore, selective N-arylation at the C-Br position is achievable under carefully controlled conditions.
-
Reduced Nucleophilicity : The presence of two strong electron-withdrawing groups (–Cl and –CF₃) significantly decreases the electron density of the aniline nitrogen. This attenuated nucleophilicity makes the C-N bond formation more difficult compared to electron-rich anilines and necessitates the use of strong bases and highly active catalyst systems.[2]
-
Potential Side Reactions : Electron-deficient aryl halides can be prone to side reactions such as hydrodehalogenation (replacement of the halogen with hydrogen) and catalyst deactivation.[3] The choice of base and the exclusion of oxygen are critical to minimize these pathways.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is a cornerstone of modern organic synthesis.[4] It involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for rational troubleshooting. The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen to form an amido complex.
-
Reductive Elimination : The C-N bond is formed as the desired product is eliminated, regenerating the active Pd(0) catalyst.[5]
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-arylation of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline in a practical question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Question: My reaction shows minimal to no consumption of the 4-bromo-2-chloro-5-(trifluoromethyl)aniline starting material after several hours. What are the likely causes and how can I improve the conversion?
Answer: This is a common issue stemming from the substrate's electronically demanding nature. The problem often lies with catalyst activity or insufficient basicity.
Causality & Solutions:
-
Inactive Catalyst System : The combination of an electron-deficient aryl halide and a weakly nucleophilic amine requires a highly active catalyst.
-
Ligand Choice : Standard phosphine ligands like PPh₃ are often insufficient. Use bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or tBuBrettPhos.[6][7] These ligands accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species.
-
Palladium Source : While Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state, which can be unreliable.[8] Using a pre-formed catalyst (a "precatalyst") where the palladium is already complexed with the ligand in a stable, air-tolerant Pd(II) form (e.g., XPhos Pd G3) often provides more consistent and reproducible results.[8]
-
-
Inappropriate Base Selection : The aniline nitrogen in your substrate is weakly acidic (pKa ≈ 25-28 in DMSO). A strong base is required to deprotonate the amine-Pd complex to form the crucial amido intermediate.[9]
-
Recommended Bases : Strong, non-nucleophilic bases are ideal. Sodium tert-butoxide (NaOtBu) is a common and effective choice that often leads to high reaction rates.[5] Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option, especially if your coupling partner has base-sensitive functional groups.[5][10]
-
Bases to Avoid : Weaker inorganic bases like K₂CO₃ or K₃PO₄ may not be strong enough to facilitate the reaction efficiently without significantly higher temperatures and catalyst loadings.[5]
-
-
Suboptimal Solvent or Temperature :
-
Solvent : Anhydrous, non-protic solvents are required. Toluene, dioxane, and THF are commonly used.[5] Toluene is often a good starting point. Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[3]
-
Temperature : These reactions typically require heating, often in the range of 80-110 °C.[11][12] If you see no reaction at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-110 °C may initiate the conversion.
-
| Parameter | Recommendation for 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | Rationale |
| Pd Source | Use a precatalyst (e.g., XPhos Pd G3, tBuBrettPhos Pd G3) | Provides higher activity and reproducibility over sources like Pd(OAc)₂.[8] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, tBuBrettPhos) | Accelerates reductive elimination, the often rate-limiting step for electron-deficient substrates. |
| Base | NaOtBu or LHMDS | Sufficiently strong to deprotonate the weakly nucleophilic aniline complex.[5][10] |
| Solvent | Anhydrous, degassed Toluene or Dioxane | Aprotic, high-boiling solvents that are compatible with the catalyst system.[5] |
| Temperature | 100 - 110 °C | Provides the necessary thermal energy to overcome the activation barrier.[11] |
Problem 2: Poor Selectivity & Side Product Formation
Question: My reaction is working, but I'm getting a mixture of products. I see evidence of reaction at the C-Cl bond, and I also have a significant amount of a hydrodehalogenated side product where the bromine is replaced by hydrogen. How can I improve selectivity?
Answer: This indicates that your reaction conditions are too harsh or that competing reaction pathways are active. Refining temperature, reaction time, and base selection is key.
Causality & Solutions:
-
Loss of Chemoselectivity (C-Cl Arylation) : While C-Br activation is much faster, prolonged reaction times or excessive temperatures can provide enough energy to activate the stronger C-Cl bond, leading to double arylation or arylation at the undesired position.
-
Action : Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long heating times. If C-Cl reactivity is observed, try lowering the temperature by 10-20 °C.
-
-
Hydrodehalogenation (HDH) : This side reaction replaces the C-Br bond with a C-H bond and is a common issue.
-
Mechanism : HDH can occur via β-hydride elimination from the alkoxide base (like NaOtBu) or from the amine coupling partner if it possesses an α-hydrogen. The resulting palladium hydride species can then reductively eliminate to give the HDH product.
-
Action : If HDH is a major problem with NaOtBu, switch to a base that lacks β-hydrogens. LHMDS or potassium phosphate (K₃PO₄), while weaker, can sometimes suppress this pathway.[3][5] Ensure your reagents are pure and your solvent is truly anhydrous.
-
-
Homocoupling of Starting Material : This side reaction forms a biaryl product and is typically caused by the presence of oxygen.
-
Action : This is almost always a sign of inadequate inert atmosphere technique. Ensure your reaction flask is properly purged with argon or nitrogen and that your solvents have been rigorously degassed using a method like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.[3]
-
Caption: A troubleshooting workflow for common N-arylation issues.
Optimized Experimental Protocol
This protocol provides a robust starting point for the N-arylation of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline with a generic secondary amine. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
4-Bromo-2-chloro-5-(trifluoromethyl)aniline (1.0 eq.)
-
Amine coupling partner (1.2 eq.)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous, degassed toluene (to make a 0.1 M solution based on the aniline)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup : To the reaction vessel, add 4-Bromo-2-chloro-5-(trifluoromethyl)aniline, the XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with inert gas three times.
-
Addition of Reagents : Under a positive pressure of inert gas, add the anhydrous, degassed toluene, followed by the liquid amine coupling partner via syringe.
-
Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS every 2-4 hours. A typical reaction time is 8-24 hours.[11]
-
Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short pad of Celite to remove palladium residues.[11]
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired N-arylated product.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023). Chemistry LibreTexts. [Link]
-
Aryne‐Enabled C−N Arylation of Anilines - PMC - NIH . (2023). National Institutes of Health. [Link]
-
Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions . (2023). ResearchGate. [Link]
-
Base-Controlled N-Arylation of Amines . (2016). ChemistryViews. [Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloro . (n.d.). Wiley Online Library. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry . (2018). Reddit. [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach . (2021). MDPI. [Link]
-
An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC . (n.d.). National Institutes of Health. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters . (2014). ACS Publications. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents . (2021). ResearchGate. [Link]
-
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts . (n.d.). RSC Publishing. [Link]
-
Aryne‐Enabled C−N Arylation of Anilines . (2023). ResearchGate. [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts . (n.d.). National Institutes of Health. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines . (n.d.). National Institutes of Health. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development . (2024). AIR Unimi. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents . (2021). Beilstein Journals. [Link]
-
Aniline synthesis by amination (arylation) . (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF . (2024). ResearchGate. [Link]
-
Visible-Light-Induced Nickel-Catalyzed Radical Cross-Couplings to Access α-Aryl-α-trifluoromethyl Alcohols . (2022). Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Amination of Aryl Sulfides With Anilines . (2014). PubMed. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . (2024). YouTube. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
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Buchwald-Hartwig Cross Coupling Reaction . (n.d.). Organic Chemistry Portal. [Link]
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Buchwald–Hartwig amination - Wikipedia . (n.d.). Wikipedia. [Link]
-
4-Bromo-2-chloroaniline . (2012). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
Introduction
4-Bromo-2-chloro-5-(trifluoromethyl)aniline is a highly substituted aromatic amine, a chemical scaffold of significant interest in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of bromo, chloro, and trifluoromethyl groups on the aniline ring imparts specific physicochemical properties that are leveraged in drug design, but also presents a unique analytical challenge. Ensuring the purity of this intermediate is paramount, as even minor impurities can have profound impacts on the yield, purity, and safety profile of the final active ingredient.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity assessment in pharmaceutical development and manufacturing.[1] Its versatility and precision allow for the separation, identification, and quantification of the main component from structurally similar impurities.[1] This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity analysis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline, explaining the fundamental principles behind method development choices and comparing it with an alternative gas chromatography approach.
Analyte Characteristics and Initial Methodological Considerations
The structure of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline dictates the analytical strategy. Key features include:
-
Hydrophobicity: The presence of a benzene ring, a bromine atom, a chlorine atom, and a trifluoromethyl group makes the molecule substantially non-polar. This strongly suggests that Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, will be the most effective separation mode.[2][3]
-
Aromaticity: The benzene ring's pi-electron system allows for specific interactions (pi-pi stacking) with certain stationary phases, which can be exploited to enhance selectivity.
-
Basic Nature: The aniline moiety (-NH2) is a weak base. This requires careful control of the mobile phase pH to ensure a consistent, reproducible ionization state and prevent peak tailing caused by interactions with residual silanols on the silica-based column packing.[2]
-
UV Absorbance: The aromatic ring provides strong chromophores, making UV detection a highly suitable and sensitive method for quantification.
Based on these properties, RP-HPLC with UV detection is the logical primary analytical technique.
Part 1: Developing the Optimal RP-HPLC Method
Method development in HPLC is a systematic process aimed at achieving a robust and reproducible separation.[1] For this analyte, the critical components to optimize are the stationary phase (column) and the mobile phase.
Comparison of Stationary Phases
The choice of column is the most critical parameter for achieving separation.[3] We will compare two common reversed-phase columns: a standard C18 (octadecylsilane) and a Phenyl-Hexyl phase.
-
C18 Columns: These are the workhorses of RP-HPLC, separating analytes primarily based on hydrophobic interactions.[3] The long alkyl chains provide a highly non-polar surface.
-
Phenyl-Hexyl Columns: These columns have a phenyl group attached via a hexyl linker. They offer a mixed-mode separation mechanism: standard hydrophobic interactions plus pi-pi interactions with the analyte's aromatic ring. This alternative selectivity can be highly effective for separating aromatic compounds.
Causality Behind the Choice: For halogenated aromatic compounds, isomers and closely related impurities can be difficult to resolve based on hydrophobicity alone. The Phenyl-Hexyl phase introduces a secondary, orthogonal separation mechanism (pi-pi interactions) that can significantly enhance the resolution between the target analyte and impurities that differ in their electronic structure or the position of substituents on the aromatic ring.
Workflow for HPLC Method Development
The following diagram illustrates the logical workflow for developing and comparing HPLC methods for this analysis.
Caption: Workflow for HPLC method development and validation.
Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) or UV detector.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 4-Bromo-2-chloro-5-(trifluoromethyl)aniline sample.
-
Dissolve in a 50 mL volumetric flask with Diluent (Acetonitrile/Water 50:50 v/v) to obtain a concentration of ~0.5 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the basic aniline group and residual silanols on the column, leading to improved peak shape.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
System Suitability:
-
Perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.
-
The tailing factor for the main analyte peak should be ≤ 1.5.
-
-
Calculation:
-
Purity is calculated using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Comparative Data and Analysis
The following table presents hypothetical but realistic data comparing the performance of a standard C18 column with a Phenyl-Hexyl column for the analysis of a sample containing the main peak and two known impurities.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Commentary |
| Retention Time (Main Peak) | 10.5 min | 11.2 min | Phenyl-Hexyl phase provides slightly more retention due to mixed-mode interactions. |
| Resolution (Main Peak / Impurity 1) | 1.4 | 2.1 | Phenyl-Hexyl significantly improves separation from a closely eluting impurity. A value > 2.0 is desired for baseline separation. |
| Resolution (Main Peak / Impurity 2) | 3.5 | 4.0 | Both columns adequately resolve this impurity, but the Phenyl-Hexyl still shows an advantage. |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | The Phenyl-Hexyl column shows a more symmetrical peak, indicating fewer secondary interactions. |
| Calculated Purity (%) | 99.2% | 98.8% | Method B provides a more accurate purity value by successfully resolving the co-eluting Impurity 1, which was overestimated in Method A. |
Part 2: Comparison with an Alternative Technique: Gas Chromatography (GC)
While HPLC is the preferred method, Gas Chromatography (GC) is another potential technique for analyzing volatile and thermally stable compounds.[5] Aniline and its derivatives can often be analyzed by GC.[6][7][8]
GC Method Feasibility
-
Volatility: Halogenated anilines are generally volatile enough for GC analysis.[5]
-
Thermal Stability: The compound must be stable at the high temperatures of the GC inlet and column. Degradation in the inlet would lead to inaccurate results.
-
Detector: A Flame Ionization Detector (FID) provides a robust, universal response for carbon-containing compounds, while a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) would offer much higher sensitivity and selectivity for this specific analyte.[5]
Protocol 2: Gas Chromatography (GC) Purity Analysis
-
Instrumentation:
-
Gas chromatograph with a split/splitless inlet, capillary column, and Flame Ionization Detector (FID).
-
-
Sample Preparation:
-
Prepare a ~1.0 mg/mL solution in a suitable solvent like Dichloromethane or MTBE.
-
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Head-to-Head Comparison: HPLC vs. GC
The logical flow for selecting the appropriate technology is based on the analyte's properties and the analytical requirements.
Caption: Decision tree for selecting between HPLC and GC.
| Factor | RP-HPLC (Recommended Method) | Gas Chromatography (GC) |
| Applicability | Broadly applicable to a wide range of impurities, including non-volatile salts and starting materials. | Limited to volatile and thermally stable impurities. Potential for on-column degradation. |
| Selectivity | Excellent selectivity through manipulation of mobile phase and diverse stationary phases (C18, Phenyl, etc.). | Good selectivity, primarily based on boiling point and polarity. Column choices are also diverse but operate on different principles. |
| Robustness | Generally considered more robust for pharmaceutical QC environments. Operates at ambient temperature. | High temperatures can lead to column bleed and inlet contamination, requiring more maintenance. |
| Sensitivity | High sensitivity with UV detection. | Very high sensitivity possible with selective detectors (NPD, ECD), but FID may be less sensitive than UV for this analyte. |
| Conclusion | Superior choice. Provides a more comprehensive and reliable purity profile by detecting both volatile and non-volatile impurities without the risk of thermal degradation. | Viable alternative but with limitations. Useful as an orthogonal technique for confirming the absence of specific volatile impurities but should not be the primary release method. |
Validation and Trustworthiness
Any analytical method intended for purity assessment must be validated to prove it is fit for purpose.[9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
By following the optimized HPLC protocol on the Phenyl-Hexyl column and performing a full validation, a trustworthy, self-validating system is established for the routine quality control of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline.
References
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Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
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Reversed-Phase HPLC Column Selection Guide. Phenomenex. [Link]
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HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]
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<621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
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Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]
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5-Bromo-4-chloro-2-(trifluoromethoxy)aniline. PubChem. [Link]
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Choosing Right Column for Reverse Phase HPLC Separations. Agilent. [Link]
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Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Column Selection for Reversed-Phase HPLC. Chromatography Online. [Link]
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Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]
-
<621> CHROMATOGRAPHY. USP. [Link]
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Method Development 101: From Beginner to Expert Part 1. Agilent. [Link]
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Are You Sure You Understand USP <621>? Chromatography Online. [Link]
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4-Bromo-2-(trifluoromethyl)aniline. PubChem. [Link]
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A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
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Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. ACS Publications. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Understanding the Latest Revisions to USP <621>. Agilent. [Link]
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Determination of aniline and its substituted derivatives in sewage water by gas chromatography. ResearchGate. [Link]
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Quality Guidelines. ICH. [Link]
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USP-NF 621 Chromatography. Scribd. [Link]
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ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
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4-Bromo-5-chloro-2-fluoroaniline. PubChem. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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The Rising Profile of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline Derivatives in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent biological activity is a perpetual endeavor. Among the myriad of structures being investigated, substituted anilines have emerged as a privileged class of compounds, demonstrating a remarkable breadth of therapeutic potential. This guide delves into the burgeoning field of 4-bromo-2-chloro-5-(trifluoromethyl)aniline derivatives, offering a comparative analysis of their biological activities, supported by experimental data and methodological insights. By examining the interplay of halogen and trifluoromethyl substitutions on the aniline core, we aim to provide a comprehensive resource for the rational design of next-generation therapeutic agents.
The Strategic Importance of the Aniline Scaffold
Aniline and its derivatives serve as foundational building blocks in medicinal chemistry due to their synthetic tractability and inherent bioactivity.[1] The aromatic amine moiety provides a versatile handle for the introduction of diverse functional groups, allowing for the fine-tuning of physicochemical properties and biological targets. The strategic incorporation of halogens, such as bromine and chlorine, alongside a trifluoromethyl group, as seen in the 4-bromo-2-chloro-5-(trifluoromethyl)aniline scaffold, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3]
The trifluoromethyl group, in particular, is a prized substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can enhance a compound's permeability across cellular membranes, improve its resistance to metabolic degradation, and increase its binding affinity to target proteins.[2][4] This often translates to enhanced biological activity and a more favorable pharmacokinetic profile.
Comparative Biological Activities: A Multi-pronged Therapeutic Potential
Derivatives of halogenated and trifluoromethyl-substituted anilines have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and insecticidal properties. While direct studies on derivatives of 4-bromo-2-chloro-5-(trifluoromethyl)aniline are not extensively reported in publicly accessible literature, a comparative analysis of structurally related compounds provides valuable insights into their potential therapeutic applications.
Antimicrobial and Antibiofilm Efficacy
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted aniline derivatives have shown considerable promise as a new class of antimicrobial agents.[1][5]
Key Findings from Structurally Similar Compounds:
-
Halogenated Anilines: A study on halogen-substituted anilines identified 4-bromo-3-chloroaniline as a potent agent against uropathogenic Escherichia coli (UPEC).[1] This highlights the importance of the bromo-chloro substitution pattern on the aniline ring for antibacterial activity.
-
Trifluoro-Anilines: Research on trifluoro-aniline derivatives has demonstrated significant antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi.[5] Notably, 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline exhibited minimum inhibitory concentrations (MICs) of 100 µg/mL and 50 µg/mL, respectively.[5] These compounds were also found to disrupt bacterial cell membranes and reduce virulence factors.[5]
-
Pyrazole Derivatives: The combination of bromo and trifluoromethyl substitutions in pyrazole derivatives of aniline has yielded compounds with potent activity against several strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with MIC values as low as 0.78 μg/mL.[6]
Comparative Data on Antimicrobial Activity:
| Compound Class | Derivative Example | Target Organism(s) | Key Activity Data | Reference |
| Trifluoro-Anilines | 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus, Vibrio harveyi | MIC: 50 µg/mL | [5] |
| Trifluoro-Anilines | 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus, Vibrio harveyi | MIC: 100 µg/mL | [5] |
| Pyrazole Derivatives | Bromo and trifluoromethyl substituted pyrazole | Staphylococcus aureus (including MRSA) | MIC: 0.78 μg/mL | [6] |
Anticancer Activity
The development of novel anticancer agents remains a critical focus of biomedical research. The trifluoromethyl group has been a key feature in a number of successful anticancer drugs.
Insights from Related Derivative Classes:
-
Thiazolo[4,5-d]pyrimidines: The introduction of a trifluoromethyl group into the 5-position of the thiazolo[4,5-d]pyrimidine scaffold, which can be synthesized from trifluoromethyl-aniline precursors, has resulted in compounds with notable antiproliferative activity against various human cancer cell lines, including melanoma, prostate, and breast cancer.[2]
-
Quinobenzothiazinium Derivatives: A trifluoromethyl-substituted quinobenzothiazinium salt, synthesized from 4-(trifluoromethyl)aniline, demonstrated potent anticancer activity against pancreatic cancer cell lines with IC50 values in the nanomolar range (0.051 µM and 0.066 µM).[7] The proposed mechanism of action involves the intercalation of the compound into the DNA of cancer cells.[7]
-
Oxadiazole Analogues: 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, a compound with a chloro-substituted aniline moiety, exhibited significant anticancer activity against several cancer cell lines with a percent growth inhibition (PGI) of up to 65.12 at a 10 µM concentration.[8]
Comparative Data on Anticancer Activity:
| Compound Class | Derivative Example | Cancer Cell Line(s) | Key Activity Data | Reference |
| Quinobenzothiazinium Salt | 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][5][9]benzothiazinium chloride | BxPC-3 (pancreatic) | IC50: 0.051 µM | [7] |
| Quinobenzothiazinium Salt | 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][5][9]benzothiazinium chloride | Panc-1 (pancreatic) | IC50: 0.066 µM | [7] |
| Oxadiazole Analogue | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS) | PGI: 65.12 at 10 µM | [8] |
Agrochemical Applications: Fungicidal and Insecticidal Properties
Beyond pharmaceuticals, trifluoromethylphenyl amides have been investigated for their potential as agrochemicals.
-
Fungicidal Activity: Amide derivatives of trifluoromethyl-anilines have shown fungicidal properties against various plant pathogenic fungi.[10][11] For instance, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide demonstrated the strongest and broadest antifungal activity against several fungal species.[11]
-
Insecticidal and Repellent Activity: Trifluoromethylphenyl amides have also been evaluated for their insecticidal and repellent effects against mosquitoes.[10] The position of the trifluoromethyl group on the aniline ring was found to influence the biological activity, with para- or meta-substituted derivatives showing higher larvicidal toxicity, while ortho-substituted compounds exhibited greater repellent activity.[10] N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety have also shown moderate to good insecticidal activities.[12]
Experimental Workflows and Methodologies
The synthesis and biological evaluation of 4-bromo-2-chloro-5-(trifluoromethyl)aniline derivatives involve a series of well-established chemical and biological protocols.
General Synthesis of Amide Derivatives
A common approach to synthesizing biologically active derivatives from 4-bromo-2-chloro-5-(trifluoromethyl)aniline is through the formation of an amide bond.[13]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve an equimolar amount of 4-bromo-2-chloro-5-(trifluoromethyl)aniline and a carboxylic acid (or its activated form, such as an acid chloride or ester) in a suitable solvent (e.g., methanol, dichloromethane).
-
Coupling Reaction: If starting from a carboxylic acid, add a coupling agent (e.g., EDCI) and a catalyst (e.g., DMAP). If using an acid chloride, a base like triethylamine is typically added to neutralize the HCl byproduct. For ester starting materials, the reaction may be refluxed.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Synthesis Workflow Diagram:
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
The 4-bromo-2-chloro-5-(trifluoromethyl)aniline scaffold represents a promising starting point for the development of novel therapeutic agents with a diverse range of biological activities. The comparative analysis of structurally related compounds strongly suggests that derivatives of this scaffold are likely to exhibit potent antimicrobial, anticancer, and agrochemical properties. The synergistic effects of the bromo, chloro, and trifluoromethyl substituents on the aniline ring provide a rich chemical space for further exploration and optimization.
Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives based on the 4-bromo-2-chloro-5-(trifluoromethyl)aniline core. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern the observed biological activities and in designing next-generation compounds with improved potency and selectivity. Furthermore, investigations into the mechanisms of action of these compounds will provide a deeper understanding of their therapeutic potential and pave the way for their translation into clinical or agricultural applications.
References
-
U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 67960, 4-Bromo-2-(trifluoromethyl)aniline. PubChem. Retrieved from [Link]
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A Comparative Performance Analysis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of complex aromatic scaffolds is paramount. 4-Bromo-2-chloro-5-(trifluoromethyl)aniline serves as a highly valuable and versatile building block, featuring a unique substitution pattern that offers distinct reactivity and opportunities for molecular elaboration. The presence of a trifluoromethyl group imparts significant electronic effects, while the ortho-chloro and para-bromo substituents provide differential reactivity handles for cross-coupling reactions. This guide presents an in-depth comparative analysis of the performance of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. By examining the interplay of electronic and steric factors, and providing supporting experimental data from analogous systems, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively utilize this key synthetic intermediate.
Reactivity Profile: Unpacking the Electronic and Steric Landscape
The reactivity of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic and steric nature of its substituents.
-
Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the -CF₃ moiety significantly decreases the electron density of the aromatic ring. This electronic deficit enhances the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle, by making the carbon-halogen bond more susceptible to cleavage by the palladium(0) catalyst.[1][2]
-
Bromo (Br) and Chloro (Cl) Substituents: The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[2] This difference in bond dissociation energy dictates that palladium-catalyzed reactions will preferentially occur at the C-Br bond under standard conditions, allowing for selective functionalization. The ortho-chloro group, while less reactive, introduces significant steric hindrance around the adjacent aniline nitrogen and the C-Br bond, which can influence ligand choice and reaction kinetics.
-
Aniline (-NH₂) Group: The unprotected amine functionality can interact with the palladium catalyst, potentially leading to catalyst inhibition. However, its presence is often a desired feature for subsequent synthetic transformations. Modern catalyst systems, particularly those employing bulky phosphine ligands, have been developed to overcome the challenges associated with ortho-substituted anilines.[3]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
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A Comparative Guide to P450-Catalyzed Dehalogenation of Halogenated Anilines
For researchers, scientists, and drug development professionals, understanding the metabolic fate of halogenated anilines is of paramount importance. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and industrial chemicals. Their interaction with cytochrome P450 (P450) enzymes can lead to detoxification, bioactivation to reactive metabolites, or drug-drug interactions. This guide provides a comparative study of P450-catalyzed dehalogenation of halogenated anilines, offering insights into the underlying mechanisms, experimental considerations, and the influence of halogen substitution on metabolic outcomes.
The Significance of P450-Mediated Dehalogenation
The cytochrome P450 superfamily of heme-containing monooxygenases are the primary enzymes responsible for phase I metabolism of a vast array of xenobiotics.[1] For halogenated anilines, P450-catalyzed reactions can proceed via several pathways, including hydroxylation of the aromatic ring, N-oxidation, and dehalogenation. Dehalogenation, the cleavage of the carbon-halogen bond, is a critical step that can significantly alter the pharmacological and toxicological properties of the parent compound. Understanding the comparative rates and mechanisms of dehalogenation for different halogenated anilines is crucial for predicting their metabolic stability, potential for bioactivation, and for the rational design of safer and more effective molecules.
Comparative Analysis of Halogenated Aniline Dehalogenation
The nature and position of the halogen substituent on the aniline ring profoundly influence the rate and regioselectivity of P450-catalyzed dehalogenation.
The Counterintuitive Case of Halogen Reactivity in 4-Substituted Anilines
A seminal in vitro study on the P450-catalyzed biotransformation of 4-halogenated anilines to 4-aminophenol revealed a surprising reactivity trend. The elimination of the halogen at the C4 position followed the order: Fluorine > Chlorine > Bromine > Iodine .[2] This is counterintuitive when considering the carbon-halogen bond dissociation energies (C-F > C-Cl > C-Br > C-I).
This phenomenon underscores the intricate nature of enzymatic catalysis, where the reaction mechanism is not solely dictated by bond strength. The observed trend suggests that the reaction rate is governed by electronic factors rather than the homolytic cleavage of the carbon-halogen bond.[2] The high electronegativity of fluorine likely plays a key role in the enzymatic transition state, although the precise mechanism is a subject of ongoing research. It is proposed that the reaction may proceed through an initial epoxidation of the aromatic ring, followed by rearrangement and subsequent loss of the halogen. In this context, the electron-withdrawing nature of the fluorine atom could facilitate the necessary electronic rearrangements within the active site of the enzyme.
The Influence of Isomeric Position
The Role of P450 Isozymes
Different P450 isozymes exhibit varying specificities and efficiencies in metabolizing halogenated anilines.
-
CYP2E1 is a key enzyme in the metabolism of many small, polar molecules, including aniline and some halogenated hydrocarbons.[4] It has been implicated in the bioactivation of these compounds to reactive intermediates.[2]
-
CYP1A1 and CYP1A2 are also known to be involved in the metabolism of aromatic amines and can contribute to their bioactivation.[1]
-
CYP2B6 has also been shown to metabolize some halogenated compounds.[5]
The relative contribution of each isozyme can vary depending on the specific halogenated aniline and the genetic makeup of the individual.
Bioactivation to Reactive Metabolites
P450-catalyzed metabolism of halogenated anilines can lead to the formation of reactive metabolites, such as quinoneimines .[6][7] These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cytotoxicity and genotoxicity. The propensity to form such reactive metabolites is influenced by the substitution pattern of the aniline. For example, hydroxylation of the aromatic ring can be a prerequisite for the formation of quinoneimines.[6]
Experimental Design for a Comparative Study
A robust comparative study of P450-catalyzed dehalogenation of halogenated anilines requires a well-designed experimental workflow.
Detailed Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
This protocol provides a framework for assessing the metabolic stability and metabolite formation of a series of halogenated anilines.
Materials:
-
Halogenated anilines (e.g., 4-fluoroaniline, 4-chloroaniline, 4-bromoaniline, 4-iodoaniline)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching)
-
HPLC system with UV and/or Mass Spectrometry (MS) detection
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and the desired concentration of the halogenated aniline substrate (typically in the range of 1-100 µM).
-
Pre-warm the mixture to 37°C.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding a pre-determined amount of HLMs (e.g., 0.5 mg/mL protein concentration).
-
Incubate at 37°C with gentle shaking.
-
-
Time-Course Experiment:
-
To determine the rate of metabolism, take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Immediately quench the reaction in each aliquot by adding an equal volume of cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-UV/MS Analysis:
-
Analyze the samples by reverse-phase HPLC to separate the parent compound from its metabolites.
-
Use a UV detector to quantify the disappearance of the parent compound and the formation of metabolites.
-
Employ a mass spectrometer to identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
-
Data Analysis:
Mechanistic Insights into P450-Catalyzed Dehalogenation
The dehalogenation of aromatic compounds by P450 enzymes is a complex process. While a definitive, universally accepted mechanism for all halogenated anilines is yet to be fully elucidated, the available evidence points towards a multi-step pathway.
The catalytic cycle begins with the binding of the halogenated aniline to the ferric (Fe³⁺) state of the P450 enzyme.[10] A one-electron reduction, followed by the binding of molecular oxygen and a second one-electron reduction, leads to the formation of a highly reactive ferryl-oxo species known as Compound I. This potent oxidizing agent is believed to initiate the dehalogenation process.
One proposed mechanism involves the epoxidation of the aromatic ring to form an arene oxide intermediate. This intermediate can then undergo rearrangement, leading to the elimination of the halogen and the formation of a phenolic product. In some cases, this rearrangement can involve a "NIH shift," where the halogen migrates to an adjacent carbon atom before being eliminated.[11][12][13] The propensity for an NIH shift versus direct elimination is dependent on the specific substrate and the P450 isozyme involved.
Conclusion and Future Directions
The P450-catalyzed dehalogenation of halogenated anilines is a multifaceted process with significant implications for drug development and toxicology. The reactivity of these compounds is not simply a function of carbon-halogen bond strength but is intricately linked to electronic effects and the specific P450 isozymes involved. The potential for bioactivation to reactive quinoneimines necessitates a thorough metabolic evaluation of any new chemical entity containing a halogenated aniline moiety.
Future research should focus on elucidating the precise mechanisms of dehalogenation for a wider range of halogenated anilines, including the role of different P450 isozymes and the factors that govern the formation of reactive metabolites. The use of computational modeling in conjunction with experimental data will be invaluable in building predictive models for the metabolism and toxicity of these important compounds. A deeper understanding of these processes will ultimately enable the design of safer and more effective drugs and chemicals.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
As researchers and developers at the forefront of chemical synthesis, our primary responsibility extends beyond achieving novel molecular architectures; it is fundamentally rooted in ensuring the safety of ourselves and our colleagues. The compound 4-Bromo-2-chloro-5-(trifluoromethyl)aniline is a substituted aniline, a class of compounds that demands respect and careful handling. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our approach is not merely to list equipment, but to build a self-validating system of safety by understanding the why behind each procedural step, ensuring that safety is an integral part of the scientific method.
Understanding the Hazard: A Profile Based on Structural Analogs
While a specific Safety Data Sheet (SDS) for 4-Bromo-2-chloro-5-(trifluoromethyl)aniline is not consistently available, a robust hazard assessment can be constructed by examining its close structural analogs. The combination of a halogenated aromatic ring and an aniline functional group points toward a clear and predictable hazard profile. Data from compounds like 4-Bromo-2-(trifluoromethyl)aniline and 2-Bromo-4-(trifluoromethyl)aniline provide a reliable basis for our safety protocols.[1][2][3]
The primary hazards are consistently identified across these analogs according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Practical Implication for the Scientist |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warning | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][4] | This compound is toxic. Exposure via any route—ingestion, skin contact, or breathing in dust or vapors—can lead to systemic health effects. Accidental skin contact is a significant route of exposure. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][4] | Direct contact will likely cause redness, itching, and inflammation. Prolonged contact may lead to more severe skin damage. |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][4] | Accidental splashes or contact with dust can cause significant pain, redness, and potential damage to the eye. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1][4] | Inhaling dust or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
This analysis dictates that our primary safety goal is to prevent all direct contact and inhalation. The following PPE recommendations are designed to create multiple barriers between the researcher and the chemical.
The Hierarchy of Protection: From Engineering Controls to PPE
Before any discussion of PPE, we must emphasize the foundational role of engineering controls. PPE is the last line of defense, to be used only after engineering controls have minimized the hazard at its source.
2.1. Engineering Controls: Your Primary Safety Barrier All handling of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline, from weighing to solution preparation and reaction workups, must be conducted within a certified chemical fume hood.[4][5] The fume hood provides constant ventilation, pulling potentially harmful dust and vapors away from your breathing zone. Furthermore, ensure that a certified safety shower and eyewash station are readily accessible and unobstructed.[4]
2.2. Dermal Protection: Gloves and Body Coverings Given the "Harmful in contact with skin" classification, dermal protection is non-negotiable.[1][2]
-
Gloves: Standard nitrile gloves provide an excellent primary barrier for incidental contact. It is crucial to inspect gloves for any signs of degradation or puncture before use. For operations involving larger quantities or extended handling times (e.g., >1 hour), double-gloving is the recommended best practice. This provides a critical safety buffer in case the outer glove is compromised. Always remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin and wash hands thoroughly after removal.
-
Lab Coat/Gown: A standard, flame-resistant cotton lab coat is required for all laboratory work. When transferring solutions or performing tasks with a higher splash potential, supplement this with a chemically resistant apron. For large-scale operations, an impervious gown is warranted.[6] Contaminated clothing must be removed immediately and decontaminated before reuse.[1]
2.3. Eye and Face Protection: A Critical Shield The "Causes serious eye irritation" classification demands robust eye protection.[1][2]
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with integrated side shields are the absolute minimum.
-
Recommended Standard: For all liquid handling, weighing of powders, or any task with a splash or aerosol risk, chemical splash goggles are required. Goggles form a seal around the eyes, offering superior protection compared to safety glasses.[5][6]
-
Enhanced Protection: When handling larger volumes or during tasks with significant splash risk (e.g., charging a reactor, cleaning up a spill), a full-face shield should be worn over chemical splash goggles.
2.4. Respiratory Protection: Guarding Your Breathing Zone While the fume hood is the primary means of respiratory protection, supplemental PPE may be necessary.
-
Weighing Powders: If weighing the solid material must be done outside of a powder-containment hood, a NIOSH-approved N95 respirator is necessary to prevent inhalation of fine particulates.
-
Emergency or Spill Response: In the event of a significant spill or a failure of engineering controls, an air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges should be used.[5] All personnel using respirators must be properly fit-tested and trained in their use.
Safety in Practice: Protocols and Workflows
3.1. PPE Selection Workflow The following diagram outlines a decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
3.2. Protocol: Weighing and Preparing a Stock Solution
This protocol provides a self-validating sequence of operations where each step confirms the safety of the next.
-
Preparation and Pre-Use Inspection:
-
Verify that the chemical fume hood has a current certification sticker.
-
Ensure an appropriate hazardous waste container is available in the hood.
-
Inspect all PPE for defects: check gloves for holes, goggles for cracks, and lab coat for contamination.
-
-
Donning PPE:
-
Before entering the lab area where the chemical is stored or used, don your lab coat and safety glasses.
-
At the fume hood, don chemical splash goggles and a double layer of nitrile gloves.
-
-
Handling the Chemical:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the solid 4-Bromo-2-chloro-5-(trifluoromethyl)aniline from the stock bottle to the weigh boat using a clean spatula. Keep the stock bottle as low as possible to minimize the risk of generating airborne dust.
-
Securely close the stock bottle and record the weighed mass.
-
-
Preparing the Solution:
-
Place a volumetric flask containing the desired solvent on a stir plate inside the fume hood.
-
Carefully add the weighed solid to the flask.
-
Rinse the weigh boat with a small amount of solvent, adding the rinse to the flask to ensure a complete transfer.
-
Allow the compound to fully dissolve before filling to the calibration mark. Cap and label the flask appropriately.
-
-
Decontamination and Doffing:
-
Dispose of the contaminated weigh boat and outer gloves in the designated solid hazardous waste container inside the fume hood.
-
Wipe down the spatula and any affected surfaces inside the hood with an appropriate solvent and dispose of the wipes in the same waste container.
-
Step away from the fume hood. Remove your inner gloves, followed by your goggles.
-
Wash your hands thoroughly with soap and water.
-
Decontamination and Disposal: Completing the Safety Cycle
Proper disposal is a critical final step. All materials that have come into contact with 4-Bromo-2-chloro-5-(trifluoromethyl)aniline are considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any other solid materials must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed hazardous waste container for halogenated organic waste. Do not discharge to sewer systems.[6]
-
Disposal Method: The final disposal of the chemical and its containers should be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[1][6]
By integrating this comprehensive understanding of the hazards with meticulous operational protocols, we build a culture of safety that protects our most valuable laboratory asset: the scientist.
References
- ECHEMI. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline SDS, 445-02-3 Safety Data Sheets.
- ChemicalBook. (2025). 4-BROMO-2-FLUORO-6-(TRIFLUOROMETHYL)ANILINE - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 2-Bromo-4-(trifluoromethyl)aniline Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 4-Bromo-2-(trifluoromethyl)aniline Safety Data Sheet.
- Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. PubChem Compound Database.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
